![molecular formula C9H8ClN3O3 B2857094 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 899374-45-9](/img/structure/B2857094.png)
5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid . Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The structure of benzimidazole is a fusion of a benzene ring and an imidazole ring . This gives it properties of both aromatic and heterocyclic compounds .Chemical Reactions Analysis
Benzimidazole can act as a base, forming a positively charged ion by accepting a proton . It can also be deprotonated with stronger bases .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .Scientific Research Applications
Organic Synthesis
This compound can be used as a building block in organic synthesis. Its nitro group can act as an electrophile in various chemical reactions, allowing for the construction of more complex molecules. This is particularly useful in the synthesis of diverse imidazole-based compounds with potential applications in drug development .
Material Science
In material science, imidazole derivatives are used to create novel materials with specific properties. For example, they can be incorporated into metal-organic frameworks (MOFs) , which are used for gas storage, separation, and catalysis due to their high porosity and surface area .
Environmental Science
Imidazole derivatives can be employed in environmental science for the adsorption and removal of pollutants . Their structure allows for the capture of specific molecules, making them suitable for applications like CO2 capture and water purification .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWKJTPDNAEDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one |
Synthesis routes and methods
Procedure details
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